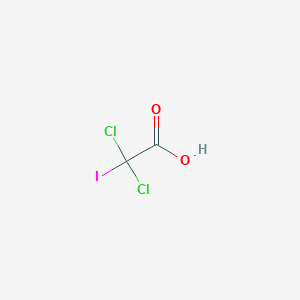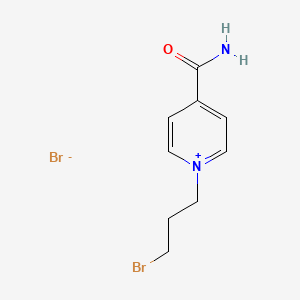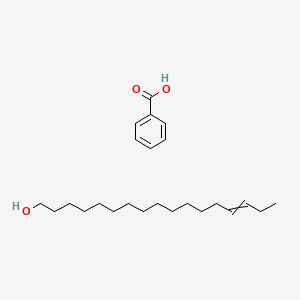
Benzoic acid--heptadec-14-en-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid–heptadec-14-en-1-ol (1/1): This compound is commonly used as a flavoring and fragrance agent in various products such as cosmetics, perfumes, and food items .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Benzoic acid–heptadec-14-en-1-ol (1/1) typically involves the esterification of 14-Heptadecen-1-ol with benzoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: : On an industrial scale, the production of Benzoic acid–heptadec-14-en-1-ol (1/1) follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and more efficient purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzoic acid–heptadec-14-en-1-ol (1/1) can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, other nucleophiles under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Benzoic acid–heptadec-14-en-1-ol (1/1) is used as an intermediate in organic synthesis, particularly in the production of other esters and aromatic compounds .
Biology: : In biological research, this compound is used to study the effects of long-chain alcohols and esters on cellular processes and membrane dynamics .
Medicine: : While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential antimicrobial and antifungal properties .
Industry: : In the industrial sector, Benzoic acid–heptadec-14-en-1-ol (1/1) is widely used in the formulation of fragrances and flavorings for cosmetics, perfumes, and food products .
Wirkmechanismus
The mechanism by which Benzoic acid–heptadec-14-en-1-ol (1/1) exerts its effects involves its interaction with cellular membranes and proteins. The long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The benzoate group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid used as a food preservative and in the synthesis of various organic compounds.
Heptadecanol: A long-chain alcohol similar to 14-Heptadecen-1-ol but without the double bond, used in cosmetics and as a lubricant.
Uniqueness: : Benzoic acid–heptadec-14-en-1-ol (1/1) is unique due to its combination of a long unsaturated carbon chain and a benzoate group. This structure imparts distinct physicochemical properties, making it particularly useful in applications requiring both hydrophobic and aromatic characteristics .
Eigenschaften
CAS-Nummer |
194601-14-4 |
|---|---|
Molekularformel |
C24H40O3 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
benzoic acid;heptadec-14-en-1-ol |
InChI |
InChI=1S/C17H34O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;8-7(9)6-4-2-1-3-5-6/h3-4,18H,2,5-17H2,1H3;1-5H,(H,8,9) |
InChI-Schlüssel |
AIKKBIKEIFLDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



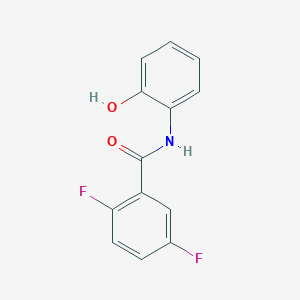
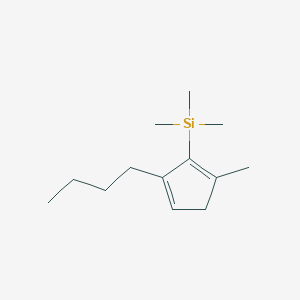
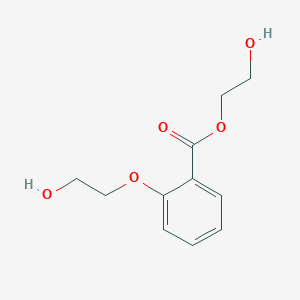
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)
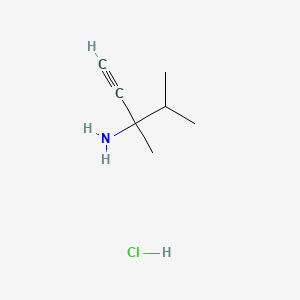

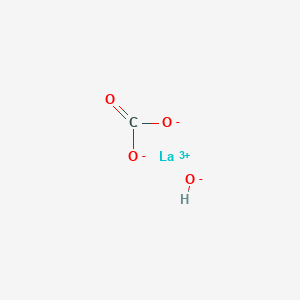


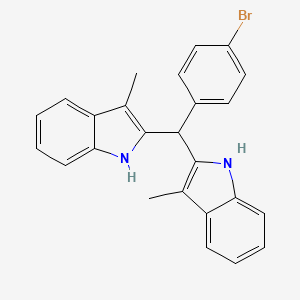
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
